Ro 41-0960

Catalog No.
S541655
CAS No.
125628-97-9
M.F
C13H8FNO5
M. Wt
277.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ro 41-0960

CAS Number

125628-97-9

Product Name

Ro 41-0960

IUPAC Name

(3,4-dihydroxy-5-nitrophenyl)-(2-fluorophenyl)methanone

Molecular Formula

C13H8FNO5

Molecular Weight

277.20 g/mol

InChI

InChI=1S/C13H8FNO5/c14-9-4-2-1-3-8(9)12(17)7-5-10(15(19)20)13(18)11(16)6-7/h1-6,16,18H

InChI Key

RQPAUNZYTYHKHA-UHFFFAOYSA-N

SMILES

Array

solubility

>41.6 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

2'-fluoro-3,4-dihydroxy-5-nitrobenzophenone, OR 1139, OR-1139, Ro 41-0960, Ro-41-0960, Ro41-0960

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-])F

The exact mass of the compound (3,4-Dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone is 277.0387 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Benzophenones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ro 41-0960 (CAS 125628-97-9) is a potent, selective, and centrally active catechol-O-methyltransferase (COMT) inhibitor characterized by its unique 2-fluorophenyl moiety. As a critical pharmacological tool, it modulates catecholamine and catechol estrogen metabolism with sub-nanomolar affinity [1]. Its ability to cross the blood-brain barrier distinguishes it from strictly peripheral inhibitors, making it a preferred reference standard and precursor in neuropharmacology, radiotracer synthesis, and estrogen-dependent oncology models [2]. For industrial and scientific procurement, Ro 41-0960 offers a highly stable crystalline profile that ensures reproducible enzymatic suppression in complex biochemical assays.

Substituting Ro 41-0960 with peripheral COMT inhibitors like entacapone or structurally related central inhibitors like tolcapone fundamentally alters experimental outcomes and synthesis workflows. Entacapone fails to cross the blood-brain barrier, rendering it ineffective for central dopaminergic modulation or central biomarker readouts [1]. While tolcapone crosses the blood-brain barrier, Ro 41-0960 demonstrates superior in vitro potency and possesses a unique fluorine substitution that allows for direct 18F-radiolabeling [2]. Using alternative COMT inhibitors compromises central homovanillic acid (HVA) reduction and eliminates the ability to perform direct positron emission tomography (PET) imaging of COMT distribution.

Superior Catalytic Suppression vs. Tolcapone in Biochemical Assays

In standardized FlashPlate methyltransferase assays using human COMT and S-adenosyl-L-methionine (SAM), Ro 41-0960 demonstrates an IC50 of 0.6 nM, outperforming the structurally related central inhibitor tolcapone (IC50 = 1.5 nM) [1].

Evidence DimensionIn vitro COMT inhibition (IC50)
Target Compound Data0.6 nM
Comparator Or BaselineTolcapone (1.5 nM)
Quantified Difference2.5-fold higher inhibitory potency
ConditionsFlashPlate methyltransferase assay with human COMT

Allows researchers to achieve maximal enzymatic suppression at lower molar concentrations, reducing off-target effects and improving reproducibility in biochemical screening.

Central HVA Biomarker Reduction vs. Peripheral Inhibitors

Unlike entacapone, which is restricted to peripheral circulation, Ro 41-0960 actively crosses the blood-brain barrier. In vivo models demonstrate that Ro 41-0960 significantly reduces striatal homovanillic acid (HVA) levels—a direct index of central COMT inhibition—whereas peripheral inhibitors fail to alter this critical central biomarker [1].

Evidence DimensionStriatal HVA reduction (Central COMT index)
Target Compound DataSignificant reduction in central HVA
Comparator Or BaselineEntacapone / Nitecapone (No significant central HVA reduction)
Quantified DifferenceExclusive central biomarker modulation
ConditionsIn vivo striatal amine level quantification in reserpinized models

Essential for neuropharmacological procurement where the experimental design requires direct, quantifiable modulation of central dopaminergic pathways.

Direct 18F-Labeling Compatibility for PET Imaging

The 2-fluorophenyl structure of Ro 41-0960 provides a unique synthetic advantage over non-fluorinated analogs like tolcapone and entacapone. It serves as a direct precursor for[18F]Ro 41-0960, enabling positron emission tomography (PET) mapping of COMT biodistribution in peripheral organs such as the kidneys [1].

Evidence DimensionRadiotracer precursor suitability
Target Compound DataSupports direct 18F-radiolabeling
Comparator Or BaselineTolcapone / Entacapone (Lack direct 18F-labeling sites without structural modification)
Quantified DifferenceEnables direct PET radiotracer synthesis
ConditionsIn vivo PET imaging of COMT-rich peripheral organs

Provides a dual-purpose utility for procurement, acting as both a potent pharmacological inhibitor and a direct precursor for radiodiagnostic imaging workflows.

Downregulation of Proliferation Markers in Estrogen-Dependent Models

In the Eker rat model of uterine leiomyomas, Ro 41-0960 acts on catechol estrogen metabolism to shrink fibroid lesions. Quantitative immunohistochemistry shows that Ro 41-0960 treatment reduces cyclin D1-positive cells to 18% compared to 60% in vehicle controls at 4 weeks, alongside significant reductions in TGF-beta3 mRNA [1].

Evidence DimensionCyclin D1-positive cells in uterine fibroid models
Target Compound Data18% positive cells
Comparator Or BaselineVehicle control (60% positive cells)
Quantified Difference70% reduction in proliferation marker expression
ConditionsEker rat uterine leiomyoma model (150 mg/kg/12h for 4 weeks)

Validates the compound's procurement for non-neurological oncological research targeting catechol estrogen-induced proliferation and extracellular matrix formation.

Central Dopaminergic Pathway Modeling

Ideal for in vivo studies requiring blood-brain barrier penetration to modulate central dopamine and HVA levels, where strictly peripheral inhibitors like entacapone are ineffective [1].

PET Radiotracer Synthesis and Imaging

Procured as a standard or precursor for the synthesis of [18F]Ro 41-0960 to map COMT distribution and activity in high-expression organs via Positron Emission Tomography, leveraging its unique fluorinated structure [2].

High-Affinity Biochemical Screening

Selected as a high-potency reference standard in in vitro COMT methyltransferase assays due to its sub-nanomolar IC50, outperforming tolcapone in baseline enzymatic suppression and ensuring reproducible assay calibration [3].

Estrogen-Dependent Oncology Research

Utilized in models of uterine fibroids and breast tissue to inhibit the inactivation of catechol estrogens, allowing researchers to study estrogen-induced DNA damage, extracellular matrix formation, and tumor proliferation mechanisms [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

277.03865052 Da

Monoisotopic Mass

277.03865052 Da

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SXV6U29ZOI

Other CAS

125628-97-9

Wikipedia

(3,4-dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone

Dates

Last modified: 08-15-2023
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2: Gallardo E, Madrona A, Palma-Valdés R, Espartero JL, Santiago M. Effect of intracerebral hydroxytyrosol and its nitroderivatives on striatal dopamine metabolism: A study by in vivo microdialysis. Life Sci. 2015 Aug 1;134:30-5. doi: 10.1016/j.lfs.2015.04.026. Epub 2015 May 30. PubMed PMID: 26032260.
3: Yang H, Ahn C, Jeung EB. Differential expression of calcium transport genes caused by COMT inhibition in the duodenum, kidney and placenta of pregnant mice. Mol Cell Endocrinol. 2015 Feb 5;401:45-55. doi: 10.1016/j.mce.2014.11.020. Epub 2014 Dec 5. PubMed PMID: 25486511.
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5: Galvez-Llompart M, Del Carmen Recio Iglesias M, Gálvez J, García-Domenech R. Novel potential agents for ulcerative colitis by molecular topology: suppression of IL-6 production in Caco-2 and RAW 264.7 cell lines. Mol Divers. 2013 Aug;17(3):573-93. doi: 10.1007/s11030-013-9458-6. Epub 2013 Jun 23. PubMed PMID: 23793777.
6: Hassan MH, Fouad H, Bahashwan S, Al-Hendy A. Towards non-surgical therapy for uterine fibroids: catechol-O-methyl transferase inhibitor shrinks uterine fibroid lesions in the Eker rat model. Hum Reprod. 2011 Nov;26(11):3008-18. doi: 10.1093/humrep/der280. Epub 2011 Sep 6. PubMed PMID: 21896544; PubMed Central PMCID: PMC3196875.
7: Alhamadsheh MM, Connelly S, Cho A, Reixach N, Powers ET, Pan DW, Wilson IA, Kelly JW, Graef IA. Potent kinetic stabilizers that prevent transthyretin-mediated cardiomyocyte proteotoxicity. Sci Transl Med. 2011 Aug 24;3(97):97ra81. doi: 10.1126/scitranslmed.3002473. PubMed PMID: 21865539; PubMed Central PMCID: PMC3227540.
8: Schendzielorz N, Männistö PT, Karayiorgou M, Gogos JA, Raasmaja A. A transient inhibition and permanent lack of catechol-O-methyltransferase have minor effects on feeding pattern of female rodents. Basic Clin Pharmacol Toxicol. 2012 Apr;110(4):307-13. doi: 10.1111/j.1742-7843.2011.00783.x. Epub 2011 Sep 28. PubMed PMID: 21851556.
9: Antolino-Lobo I, Meulenbelt J, Nijmeijer SM, Scherpenisse P, van den Berg M, van Duursen MB. Differential roles of phase I and phase II enzymes in 3,4-methylendioxymethamphetamine-induced cytotoxicity. Drug Metab Dispos. 2010 Jul;38(7):1105-12. doi: 10.1124/dmd.110.032359. Epub 2010 Apr 13. PubMed PMID: 20388857.
10: Gui Y, Zheng XL, Zheng J, Walsh MP. Inhibition of rat aortic smooth muscle contraction by 2-methoxyestradiol. Am J Physiol Heart Circ Physiol. 2008 Nov;295(5):H1935-42. doi: 10.1152/ajpheart.00723.2008. Epub 2008 Sep 5. PubMed PMID: 18775847.
11: Wentz MJ, Shi SQ, Shi L, Salama SA, Harirah HM, Fouad H, Garfield RE, Al-Hendy A. Treatment with an inhibitor of catechol-O-methyltransferase activity reduces preterm birth and impedes cervical resistance to stretch in pregnant rats. Reproduction. 2007 Dec;134(6):831-9. PubMed PMID: 18042640.
12: Graves TL, Zhang Y, Scott JE. A universal competitive fluorescence polarization activity assay for S-adenosylmethionine utilizing methyltransferases. Anal Biochem. 2008 Feb 15;373(2):296-306. Epub 2007 Sep 29. PubMed PMID: 18028865; PubMed Central PMCID: PMC4144338.
13: Lu F, Zahid M, Saeed M, Cavalieri EL, Rogan EG. Estrogen metabolism and formation of estrogen-DNA adducts in estradiol-treated MCF-10F cells. The effects of 2,3,7,8-tetrachlorodibenzo-p-dioxin induction and catechol-O-methyltransferase inhibition. J Steroid Biochem Mol Biol. 2007 Jun-Jul;105(1-5):150-8. Epub 2007 May 16. PubMed PMID: 17582757; PubMed Central PMCID: PMC1986824.
14: Hirose Y, Tsutsui TW, Ohno M, Barrett JC, Tsutsui T. Effects of a catechol-O-methyltransferase inhibitor on catechol estrogen-induced cellular transformation, chromosome aberrations and apoptosis in Syrian hamster embryo cells. Int J Cancer. 2007 Apr 15;120(8):1627-33. PubMed PMID: 17230533.
15: Ibarra FR, Armando I, Nowicki S, Carranza A, De Luca Sarobe V, Arrizurieta EE, Barontini M. Dopamine is metabolised by different enzymes along the rat nephron. Pflugers Arch. 2005 Jun;450(3):185-91. Epub 2005 Apr 30. PubMed PMID: 15864503.
16: van Duursen MB, Sanderson JT, de Jong PC, Kraaij M, van den Berg M. Phytochemicals inhibit catechol-O-methyltransferase activity in cytosolic fractions from healthy human mammary tissues: implications for catechol estrogen-induced DNA damage. Toxicol Sci. 2004 Oct;81(2):316-24. Epub 2004 Jul 14. PubMed PMID: 15254334.
17: Blessing H, Bareiss M, Zettlmeisl H, Schwarz J, Storch A. Catechol-O-methyltransferase inhibition protects against 3,4-dihydroxyphenylalanine (DOPA) toxicity in primary mesencephalic cultures: new insights into levodopa toxicity. Neurochem Int. 2003 Jan;42(2):139-51. PubMed PMID: 12421594.
18: Lavigne JA, Goodman JE, Fonong T, Odwin S, He P, Roberts DW, Yager JD. The effects of catechol-O-methyltransferase inhibition on estrogen metabolite and oxidative DNA damage levels in estradiol-treated MCF-7 cells. Cancer Res. 2001 Oct 15;61(20):7488-94. PubMed PMID: 11606384.
19: Storch A, Blessing H, Bareiss M, Jankowski S, Ling ZD, Carvey P, Schwarz J. Catechol-O-methyltransferase inhibition attenuates levodopa toxicity in mesencephalic dopamine neurons. Mol Pharmacol. 2000 Mar;57(3):589-94. PubMed PMID: 10692500.
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